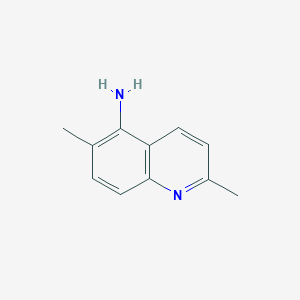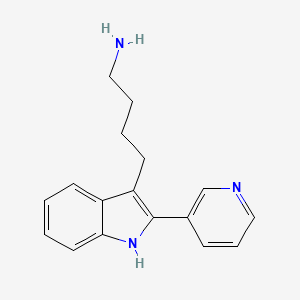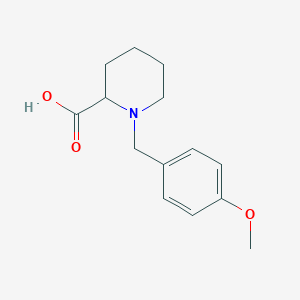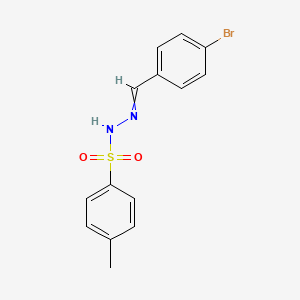![molecular formula C11H13N3O3S B1309796 5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 299932-72-2](/img/structure/B1309796.png)
5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine: is a chemical compound with the molecular formula C11H13N3O3S and a molecular weight of 267.30 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of research .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: The compound has been studied for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further research in the field of microbiology .
Medicine: Research has indicated that thiadiazole derivatives, including 5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine, may possess anti-inflammatory and anticancer properties. These compounds are being investigated for their potential therapeutic applications .
Industry: In the industrial sector, thiadiazole compounds are used as corrosion inhibitors and in the formulation of certain types of polymers and resins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,3,4-trimethoxyaniline with thiosemicarbazide under acidic conditions, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Nitro or halogenated derivatives.
Wirkmechanismus
The exact mechanism of action of 5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes involved in microbial growth or inflammation, thereby demonstrating its antimicrobial and anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole
- 5-(2-Fluoro-phenyl)-[1,3,4]thiadiazol-2-ylamine
Comparison: Compared to its analogs, 5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of three methoxy groups on the phenyl ring. These methoxy groups can influence the compound’s electronic properties and reactivity, potentially enhancing its biological activity and making it a valuable compound for further research .
Eigenschaften
IUPAC Name |
5-(2,3,4-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-15-7-5-4-6(8(16-2)9(7)17-3)10-13-14-11(12)18-10/h4-5H,1-3H3,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYSIWRMEBVDPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NN=C(S2)N)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1309725.png)
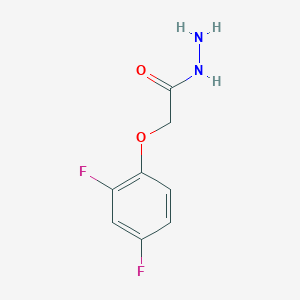
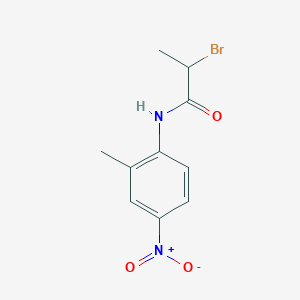
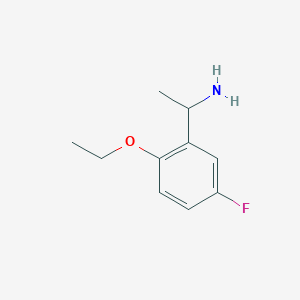
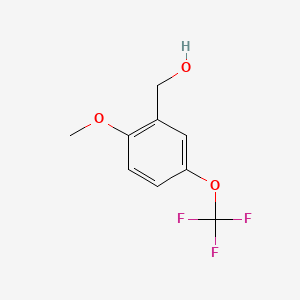
![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)
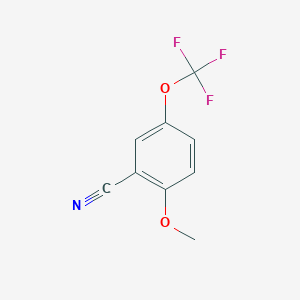
![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1309746.png)
![[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1309748.png)
